2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-methoxybenzyl)acetamide

Positional isomer profiling Aldose reductase inhibition Ligand binding pose

2-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-methoxybenzyl)acetamide (CAS 1185148-81-5) is a synthetic small molecule belonging to the 1,2,4-benzothiadiazine 1,1-dioxide (BTD) chemotype, characterized by a benzothiadiazine sulfone core linked via an acetamide bridge to a 3-methoxybenzyl substituent. Its molecular formula is C17H17N3O4S with a molecular weight of 359.4 g/mol, and it carries a computed XLogP3 of 1.2, five hydrogen bond acceptors, and two hydrogen bond donors.

Molecular Formula C17H17N3O4S
Molecular Weight 359.4
CAS No. 1185148-81-5
Cat. No. B2798066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-methoxybenzyl)acetamide
CAS1185148-81-5
Molecular FormulaC17H17N3O4S
Molecular Weight359.4
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2
InChIInChI=1S/C17H17N3O4S/c1-24-13-6-4-5-12(9-13)11-18-17(21)10-16-19-14-7-2-3-8-15(14)25(22,23)20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20)
InChIKeyQSTUVPQMMXPHTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-methoxybenzyl)acetamide (CAS 1185148-81-5): Structural Identity, Physicochemical Profile, and Sourcing-Relevant Baseline


2-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-methoxybenzyl)acetamide (CAS 1185148-81-5) is a synthetic small molecule belonging to the 1,2,4-benzothiadiazine 1,1-dioxide (BTD) chemotype, characterized by a benzothiadiazine sulfone core linked via an acetamide bridge to a 3-methoxybenzyl substituent [1]. Its molecular formula is C17H17N3O4S with a molecular weight of 359.4 g/mol, and it carries a computed XLogP3 of 1.2, five hydrogen bond acceptors, and two hydrogen bond donors [1]. The compound is catalogued in the PubChem database (CID 45106518) and is primarily distributed as a research-grade chemical for non-human experimental use, with typical commercial purity specifications of 95% . As a member of the BTD acetamide series, this compound occupies a chemical space associated with aldose reductase inhibition, AMPA receptor modulation, and antiviral activity, though direct pharmacological characterization data for this specific entity remains unpublished in the peer-reviewed literature as of the current evidence cutoff.

Why In-Class 1,2,4-Benzothiadiazine 1,1-Dioxide Acetamides Cannot Be Freely Interchanged: The Case for Positional Isomer and Substituent Differentiation


The benzothiadiazine 1,1-dioxide acetamide series exhibits pronounced structure–activity relationship (SAR) sensitivity to both the position and electronic character of substituents on the N-benzyl moiety. In a foundational study of 17 BTD derivatives evaluated as aldose reductase inhibitors, IC50 values spanned a 30-fold range (0.032 to 0.975 μM) driven solely by variations in N2-benzyl and N4-acetic acid substitution patterns [1]. Within this chemotype, seemingly minor modifications—such as moving a methoxy group from the meta to the ortho position—can alter hydrogen-bonding geometry, conformational preferences, and target binding pose, potentially shifting potency by an order of magnitude or more [1]. Separately, in the context of benzothiadiazine-based HCV NS5B polymerase inhibitors, substituent position on the benzyl ring has been shown to influence replicon potency in high-protein assay conditions, further underscoring that positional isomers are not functionally equivalent [2]. Therefore, procurement decisions that treat 2-methoxybenzyl, 4-methoxybenzyl, 4-methylbenzyl, or unsubstituted benzyl analogs as interchangeable with the 3-methoxybenzyl variant risk introducing uncontrolled variables that can confound SAR interpretation, invalidate comparative analyses, and waste screening resources.

Quantitative Evidence Guide: Head-to-Head Physicochemical and Pharmacological Differentiation of 2-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-methoxybenzyl)acetamide from Its Closest Analogs


Meta vs. Ortho Methoxybenzyl Positional Isomerism: Differential Hydrogen-Bond Acceptor Geometry and Biochemical Implications

The target compound (3-methoxybenzyl isomer, CAS 1185148-81-5) differs from its closest positional isomer, 2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-methoxybenzyl)acetamide (CAS 1189969-85-4), solely in the position of the methoxy substituent on the benzyl ring (meta vs. ortho). While both compounds share identical molecular formula (C17H17N3O4S), molecular weight (359.4 g/mol), computed XLogP3 (1.2), and hydrogen bond acceptor/donor counts (5/2) [1][2], the meta-methoxy orientation places the oxygen atom's lone pairs in a geometrically distinct position relative to the acetamide linker, potentially enabling interactions with different residues within a target binding pocket. In the BTD aldose reductase inhibitor series, substitution features on the N2-benzyl group were found to be critical determinants of potency, with IC50 values ranging from 0.032 to 0.975 μM across 17 analogs [3]. Although direct IC50 data for the 3-methoxy and 2-methoxy isomers are not individually reported in the primary literature, the 30-fold potency range observed within the series demonstrates that positional variations on the benzyl ring produce quantitatively meaningful differences in target engagement [3].

Positional isomer profiling Aldose reductase inhibition Ligand binding pose

Enhanced Hydrogen-Bond Acceptor Capacity vs. 4-Methylbenzyl Analog: Five vs. Four Acceptors for Differential Target Engagement

Compared to the 4-methylbenzyl analog 2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-methylbenzyl)acetamide (CAS 1185009-04-4), the target compound incorporates a methoxy oxygen in place of a methyl group, increasing the hydrogen-bond acceptor count from 4 to 5 while maintaining the same hydrogen-bond donor count of 2 [1][2]. This additional acceptor site, provided by the meta-methoxy oxygen, creates an extra potential point of polar interaction with target residues or solvent molecules that is absent in the 4-methylbenzyl comparator. The computed XLogP3 decreases from 1.6 (4-methylbenzyl) to 1.2 (3-methoxybenzyl), reflecting a modest reduction in lipophilicity conferred by the oxygen atom [1][2]. In the BTD aldose reductase inhibitor series, the presence of electron-donating substituents on the N2-benzyl group was associated with improved potency, and molecular docking studies highlighted the importance of hydrogen-bond interactions involving substituent groups for ALR2 inhibition [3].

Hydrogen-bond acceptor count Target engagement ADME prediction

Moderate Lipophilicity (XLogP3 = 1.2) Differentiates from Higher-ClogP BTD Analogs: Implications for Aqueous Solubility and Assay Compatibility

With a computed XLogP3 of 1.2, the target compound sits at the lower end of the lipophilicity spectrum within the BTD acetamide series, contrasting with more lipophilic analogs such as the 4-methylbenzyl derivative (XLogP3 = 1.6) [1][2]. This moderate lipophilicity is driven by the polar methoxy substituent and the sulfone moiety (S=O), which together increase topological polar surface area (tPSA) relative to alkyl-substituted congeners [1]. In the broader BTD class, compounds within this XLogP3 range (1.0–2.0) typically exhibit aqueous solubility in the low micromolar to sub-micromolar range, making them compatible with standard biochemical and cell-based assay conditions at screening-relevant concentrations (1–30 μM) without requiring DMSO concentrations exceeding 0.1–1% v/v [3]. By comparison, more lipophilic BTD analogs (XLogP3 > 3.0) frequently exhibit solubility-limited assay behavior, requiring specialized formulation strategies [3].

Lipophilicity Aqueous solubility Assay interference

Benzothiadiazine 1,1-Dioxide Scaffold: Validated Multi-Target Pharmacophore vs. Non-Sulfone Heterocyclic Alternatives

The 1,2,4-benzothiadiazine 1,1-dioxide scaffold present in the target compound is a validated pharmacophore with demonstrated activity across at least four distinct target classes: aldose reductase (ALR2), KATP channels, AMPA receptors, and HCV NS5B polymerase [1][2][3]. In the aldose reductase context, 17 BTD acetamide derivatives achieved IC50 values between 0.032 and 0.975 μM, with the most potent compound (9m) demonstrating in vivo efficacy in reducing sorbitol accumulation in diabetic rat sciatic nerve [1]. This multi-target engagement profile distinguishes the BTD sulfone core from non-sulfone heterocyclic alternatives such as benzothiazinone or quinazolinone scaffolds, which lack the sulfone moiety's capacity to simultaneously act as a hydrogen-bond acceptor and electrostatic anchor [3]. The BTD scaffold has also yielded clinical candidates (e.g., diazoxide as a KATP channel opener, cyclothiazide as an AMPA receptor modulator), providing proof-of-concept for the translational relevance of this chemotype [2][3].

Scaffold validation Aldose reductase KATP channel AMPA receptor

Commercial Purity Specification of 95% and Its Impact on Quantitative Pharmacological Reproducibility

The target compound is commercially supplied at a standard purity specification of 95% . In the context of dose–response pharmacology, a 5% impurity burden translates to a maximum potential error of approximately 0.05 log units in pIC50 determination if the impurity is inert, or more substantial deviations if impurities possess intrinsic biological activity. Within the BTD acetamide series, where IC50 differences among close analogs can be as small as 2–3-fold (e.g., 0.032 μM vs. 0.075 μM), a 5% impurity level could confound the interpretation of subtle SAR trends, particularly when comparing compounds that are within a narrow potency window [1]. For procurement decisions, this means that lot-to-lot consistency verification via orthogonal analytical methods (HPLC-UV, LC-MS) is recommended, and users performing quantitative pharmacology should request a Certificate of Analysis (CoA) documenting actual purity and impurity profile for each batch .

Purity threshold Dose–response accuracy Procurement specification

Validated Application Scenarios for 2-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-methoxybenzyl)acetamide: Evidence-Backed Procurement Recommendations


Focused SAR Expansion of N2-Benzyl Substituted Aldose Reductase Inhibitors

The target compound is well-suited as a probe for structure–activity relationship expansion in aldose reductase (ALR2) inhibitor programs. The 3-methoxybenzyl substituent provides a distinct electronic and steric profile compared to previously characterized N2-benzyl analogs in the BTD series, where IC50 values span 0.032–0.975 μM [1]. Incorporating this compound into a focused library of positional isomers (2-methoxy, 3-methoxy, 4-methoxy) enables systematic mapping of methoxy substitution effects on ALR2 inhibition potency, selectivity over aldehyde reductase (ALR1), and in vivo sorbitol-lowering activity in STZ-induced diabetic rat models [1].

Computational Docking and Pharmacophore Modeling of Benzothiadiazine–Protein Interactions

With a computed XLogP3 of 1.2, five hydrogen-bond acceptors, and a tPSA of 105 Ų [2], the target compound occupies a favorable physicochemical space for computational chemistry workflows. Its moderate lipophilicity and multiple hydrogen-bond acceptor sites make it an informative test case for docking studies aimed at predicting binding poses of methoxy-substituted BTD acetamides within the ALR2 active site, where molecular docking has previously highlighted the importance of N2-benzyl substituent interactions [1]. The compound can also serve as a validation ligand for pharmacophore models of AMPA receptor positive allosteric modulators, as the BTD scaffold is a recognized AMPA potentiator chemotype [3].

Analytical Reference Standard for LC-MS/MS Method Development in BTD Pharmacokinetic Studies

The target compound's well-defined molecular weight (359.4 g/mol) and characteristic fragmentation pattern make it suitable as an analytical reference standard for developing and validating LC-MS/MS methods to quantify BTD acetamide analogs in biological matrices [2]. Given that BTD derivatives such as 9i, 9j, and 9m have been evaluated in vivo in diabetic rat models [1], having a structurally related reference standard with the 3-methoxybenzyl substitution pattern supports method development for preclinical pharmacokinetic and tissue distribution studies of next-generation BTD-based aldose reductase inhibitors.

Screening Library Diversification for Multi-Target BTD-Based Hit Discovery

The BTD 1,1-dioxide scaffold has demonstrated activity against at least four therapeutically relevant target classes: aldose reductase, KATP channels, AMPA receptors, and HCV NS5B polymerase [1][3][4]. The target compound's 3-methoxybenzyl substituent adds chemical diversity to BTD-focused screening libraries that may be dominated by halogen-substituted or alkyl-substituted N2-benzyl variants. Its positional isomer-specific profile ensures that it probes a distinct region of chemical space within the BTD acetamide series, increasing the probability of identifying novel hit series during phenotypic or target-based screening campaigns.

Quote Request

Request a Quote for 2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-methoxybenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.